![molecular formula C13H12N4O3S B2863271 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate CAS No. 478046-23-0](/img/structure/B2863271.png)
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
1. Potential for Asthma and Respiratory Disease Treatment
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate and related compounds have been explored for their potential in treating asthma and other respiratory diseases. For instance, Kuwahara et al. (1997) synthesized a series of compounds related to this structure and found them to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Specifically, compounds with a gem-dialkyl or a cycloalkylidene group in the sulfamoylpropyloxy group and a methyl group at the 7 position showed potent activity (Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997).
2. Anticancer Properties
Research has also delved into the potential anticancer properties of these compounds. Mamta et al. (2019) synthesized and evaluated a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines for cytotoxic activities against certain leukemia cell lines and a human breast adenocarcinoma cell line. The results showed that certain triazole derivatives exhibited potent cytotoxic activity, indicating potential as cancer treatment agents (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
3. Structural and Theoretical Studies
There have been various structural and theoretical studies on these compounds to understand their properties better. For example, Sallam et al. (2021) conducted synthesis, crystal structure characterization, and density functional theory (DFT) calculations on triazole pyridazine derivatives. Such studies are crucial for understanding the molecular basis of their biological activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
4. Antiviral Activity
The antiviral potential of these compounds has also been investigated. Shamroukh and Ali (2008) found that certain 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives showed promising activity against hepatitis A virus (HAV), suggesting a possible role in antiviral therapy (Shamroukh & Ali, 2008).
5. Antibacterial and Antifungal Properties
These compounds have been evaluated for their antimicrobial properties as well. Prakash et al. (2012) synthesized bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines and tested them against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Prakash, Aneja, Hussain, Kumar, Arora, Sharma, & Aneja, 2012).
properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-9-3-5-11(6-4-9)21(18,19)20-12-7-10(2)16-17-8-14-15-13(12)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFJZURBJKVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=NN3C2=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)
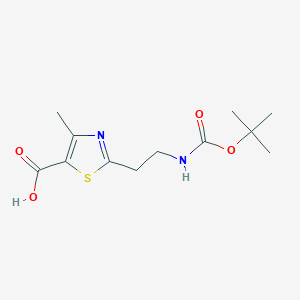
![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)
![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

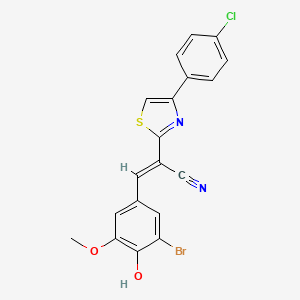
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)

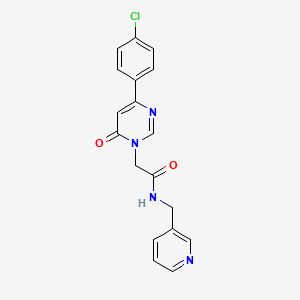
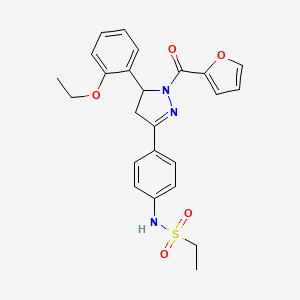
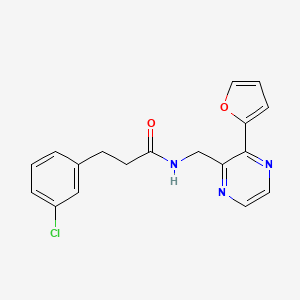
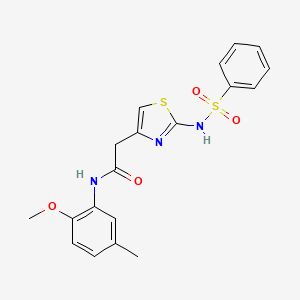
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)